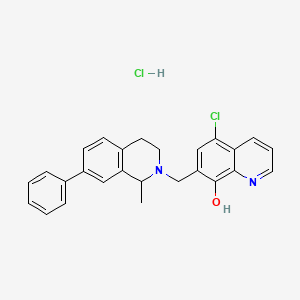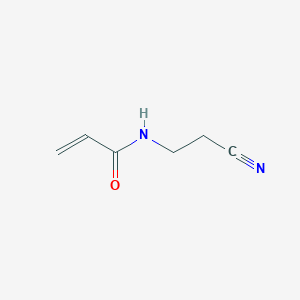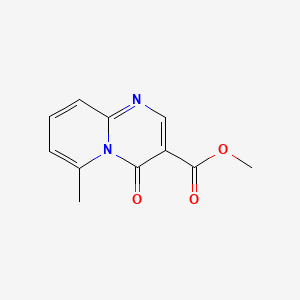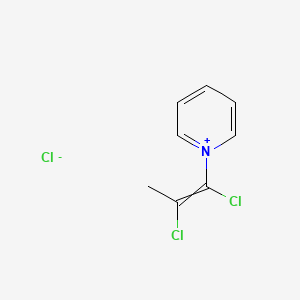
1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound, which includes a pyridinium ion and a dichloropropenyl group, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride typically involves the reaction of pyridine with 1,2-dichloropropene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The double bond in the dichloropropenyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of materials with specific properties, such as ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(1,2-Dichloroprop-1-en-1-yl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
2-Chloro-1-methylpyridinium iodide: Known for its use as a reagent in organic synthesis.
1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium bromide: Used in the derivatization of carbonyl compounds.
The uniqueness of this compound lies in its specific structure and the presence of the dichloropropenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
35850-95-4 |
|---|---|
Molecular Formula |
C8H8Cl3N |
Molecular Weight |
224.5 g/mol |
IUPAC Name |
1-(1,2-dichloroprop-1-enyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C8H8Cl2N.ClH/c1-7(9)8(10)11-5-3-2-4-6-11;/h2-6H,1H3;1H/q+1;/p-1 |
InChI Key |
JIRWUMDGRLCQIT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C([N+]1=CC=CC=C1)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)

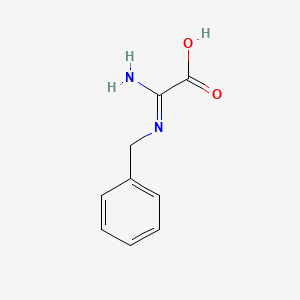
![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)


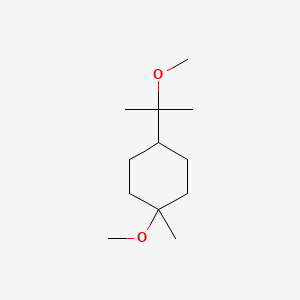
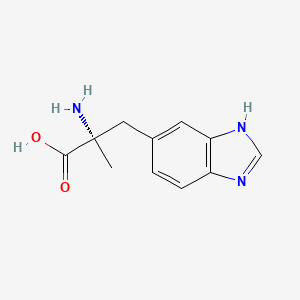
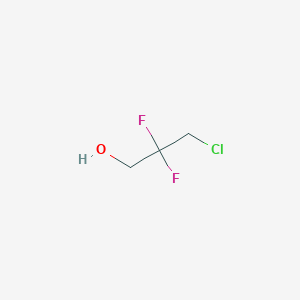
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
